GSK163090
Übersicht
Beschreibung
GSK163090 is Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. This compound was found to combine potent in vivo activity with a strong preclinical developability profile, and on this basis it was selected as a drug candidate with the aim of assessing its potential as a fast-onset antidepressant/anxiolytic.
Wissenschaftliche Forschungsanwendungen
Ich habe Recherchen durchgeführt, um Informationen über GSK163090 und seine wissenschaftlichen Forschungsanwendungen zu sammeln. Die verfügbaren Daten konzentrieren sich jedoch hauptsächlich auf seine klinischen Studien und seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Depressionen und Angststörungen. Detaillierte Informationen zu sechs bis acht einzigartigen Anwendungen sind in den Suchergebnissen nicht ohne weiteres verfügbar.
Depressionen und Angststörungen
This compound wurde auf seine Sicherheit und Verträglichkeit bei der Behandlung von Depressionen und Angststörungen untersucht .
Besetzung von Hirnrezeptoren
Es wurde in Studien verwendet, um zu bestimmen, wie viel des Medikaments an Proteine im Gehirn bindet, unter Verwendung der Positronen-Emissions-Tomographie (PET) .
Bioverfügbarkeitsstudien
Es wurden Untersuchungen durchgeführt, um die relative Bioverfügbarkeit und den Food-Effekt von this compound bei gesunden Probanden zu verstehen .
Wirkmechanismus
Target of Action
GSK163090 primarily targets the 5-HT1A/B/D receptors , which are a group of G protein-coupled receptors (GPCRs) that bind the endogenous neurotransmitter serotonin . It also inhibits the functional activity of the serotonin reuptake transporter (SerT) .
Mode of Action
Instead, it blocks serotonin from binding, thereby inhibiting the receptor’s function .
Biochemical Pathways
By blocking the 5-HT1A/B/D receptors, this compound can affect various biochemical pathways that these receptors are involved in. For instance, the 5-HT1A receptor plays a key role in the serotonin system, which is involved in regulating mood, anxiety, and sleep .
Result of Action
This compound has been shown to have antidepressant and anxiolytic activities . This is likely due to its antagonistic effect on the 5-HT1A/B/D receptors, which are known to be involved in mood regulation .
Biochemische Analyse
Biochemical Properties
GSK163090 is known to interact with various biomolecules, primarily serotonin receptors. It exhibits high affinity towards 5-HT1A/1B/1D receptors, with pKi values of 9.4/8.5/9.7 respectively . It also inhibits the functional activity of the serotonin reuptake transporter (SerT) with a pKi value of 6.1 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin receptors
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an antagonist for 5-HT1A/1B/1D receptors, thereby inhibiting the functional activity of SerT . This leads to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
Current studies suggest that it demonstrates a moderate functional antagonism of the phenylephrine-induced contraction of rabbit aorta .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male Sprague-Dawley rats, this compound treatment shows clear dose-dependent inhibition of the 8-OH-DPAT-induced hyperlocomotor activity (hLMA), with ED50 values ranging from 0.03 to 1 mg/kg .
Metabolic Pathways
Its interaction with serotonin receptors suggests it may play a role in serotonin metabolism .
Transport and Distribution
Preliminary studies suggest that this compound is a moderate P-glycoprotein (P-gp) substrate .
Subcellular Localization
Given its interaction with serotonin receptors, it is likely localized to areas where these receptors are present .
Eigenschaften
IUPAC Name |
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUXJDGJCHGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233480 | |
Record name | GSK-163090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844903-58-8 | |
Record name | GSK-163090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844903588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-163090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-163090 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XI927X82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.